5-isopropyl-1H-indazole-3-carbaldehyde
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Overview
Description
5-isopropyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features an isopropyl group at the 5-position and a formyl group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-1H-indazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-isopropyl-1H-indazole with a formylating agent such as Vilsmeier-Haack reagent can yield the desired aldehyde. The reaction typically requires anhydrous conditions and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-isopropyl-1H-indazole-3-carboxylic acid.
Reduction: 5-isopropyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
5-isopropyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-isopropyl-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carbaldehyde: Lacks the isopropyl group, making it less hydrophobic.
5-methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
5-chloro-1H-indazole-3-carbaldehyde: Contains a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
5-isopropyl-1H-indazole-3-carbaldehyde is unique due to the presence of the isopropyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain biological targets. This structural feature can also influence its solubility and reactivity compared to other indazole derivatives.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-propan-2-yl-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(6-14)13-12-10/h3-7H,1-2H3,(H,12,13) |
InChI Key |
RTYAWVLNTROSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(NN=C2C=C1)C=O |
Origin of Product |
United States |
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